Estrone 3-hemisuccinate
Overview
Description
Estrone 3-hemisuccinate is a potent and versatile estrogenic compound . It is also known by its synonyms: 1,3,5(10)-Estratrien-17-one 3-hemisuccinate . The empirical formula is C22H26O5 and it has a molecular weight of 370.44 .
Molecular Structure Analysis
The molecular structure of Estrone 3-hemisuccinate consists of 22 carbon atoms, 26 hydrogen atoms, and 5 oxygen atoms . The molecular weight is 370.44 .Chemical Reactions Analysis
Estrone 3-hemisuccinate has been used in the development of a solid-phase extraction—enzyme-linked immunosorbent assay method for the determination of estrone in water . The specific polyclonal antibody was produced against a conjugate of estrone-3-hemisuccinate and keyhole limpet hemocyanin (KLH) .Scientific Research Applications
Environmental Monitoring and Analysis
Estrone 3-hemisuccinate plays a significant role in environmental monitoring. Li et al. (2004) developed a highly selective and sensitive method combining solid-phase extraction and enzyme-linked immunosorbent assay (SPE-ELISA) for detecting estrone in water. This method is particularly effective due to its specificity and ability to detect low levels of estrone, thanks to the use of a polyclonal antibody produced against a conjugate of estrone-3-hemisuccinate (Li et al., 2004). Similarly, Sánchez-Barbosa et al. (2019) conducted a systematic review on the removal of estrone in water and wastewater by photocatalysis, highlighting the potential environmental impact of estrone and the effectiveness of various removal methods (Sánchez-Barbosa, Villagran-Sánchez, & Armenise-Gil, 2019).
Development of Biosensors
The use of estrone 3-hemisuccinate in the development of biosensors has been explored. Congur et al. (2013) prepared estrone-imprinted nanospheres and integrated them into an electrochemical sensor, demonstrating great specificity and selectivity for estrone (Congur, Şenay, Turkcan, Canavar, Erdem, & Akgol, 2013). This technology has promising applications in various fields, including environmental monitoring and healthcare.
Medical and Biological Research
In medical research, estrone 3-hemisuccinate is a key component in studies exploring the modulation of estrogen on neuronal activity. Kis et al. (2001) studied the effect of 17β-estradiol hemisuccinate on neuronal activity, revealing significant findings on the interaction between estrogen and brain function (Kis, Budai, Imre, Farkas, Horváth, & Toldi, 2001).
Cancer Research
In the field of oncology, Thomas and Potter (2015) discussed the development of aryl O-sulfamate pharmacophore, where estrone-3-O-sulfamate showed promise as a hormone-dependent cancer target, particularly in breast cancer treatment (Thomas & Potter, 2015). Nozawa et al. (2005) explored the suppression of cell proliferation by inhibiting estrone-3-sulfate transporter in estrogen-dependent breast cancer cells, providing insight into potential treatment strategies (Nozawa, Suzuki, Yabuuchi, Irokawa, Tsuji, & Tamai, 2005).
Safety And Hazards
properties
IUPAC Name |
4-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-22-11-10-16-15-5-3-14(27-21(26)9-8-20(24)25)12-13(15)2-4-17(16)18(22)6-7-19(22)23/h3,5,12,16-18H,2,4,6-11H2,1H3,(H,24,25)/t16-,17-,18+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHNBNRUBKFQCR-QLDGJZPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474523 | |
Record name | ST056227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estrone 3-hemisuccinate | |
CAS RN |
58534-72-8 | |
Record name | ST056227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estrone 3-hemisuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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